

Spectroscopic Profile of 1,10-Phenanthroline-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their robust metal-chelating properties. The introduction of a nitrile group at the 2-position of the phenanthroline scaffold, yielding **1,10-Phenanthroline-2-carbonitrile**, significantly alters its electronic and steric profile, offering unique opportunities in the design of novel ligands for catalysis, sensing, and medicinal chemistry. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **1,10-Phenanthroline-2-carbonitrile**, complete with detailed experimental protocols and logical workflows for its characterization. While direct experimental data for this specific molecule is not widely published, this guide compiles predicted data based on analogous compounds and established spectroscopic principles.

Molecular and Physical Properties

Property	Value
Molecular Formula	C ₁₃ H ₇ N ₃
Molecular Weight	205.21 g/mol
Exact Mass	205.063997236 Da[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1,10-Phenanthroline-2-carbonitrile**. These values are predicted based on the analysis of 1,10-phenanthroline and related substituted derivatives.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2230	C≡N stretch (Nitrile)
3100-3000	C-H stretch (Aromatic)
1620-1580	C=C and C=N ring stretching
1500-1400	C=C ring stretching
900-650	C-H out-of-plane bending

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
9.2 - 9.0	Doublet	H-9
8.4 - 8.2	Doublet of Doublets	H-4, H-7
8.0 - 7.8	Doublet	H-3
7.8 - 7.6	Multiplet	H-5, H-6, H-8

Note: The presence of the electron-withdrawing nitrile group at the 2-position is expected to cause a downfield shift of the adjacent protons, particularly H-3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

| Chemical Shift (δ , ppm) | Assignment || :--- | :--- | :--- | | ~152 | C-2 | | ~150 | C-10a, C-10b | | ~145 | C-4, C-7 | | ~136 | C-9 | | ~129 | C-5, C-6 | | ~127 | C-4a, C-6a | | ~125 | C-3, C-8 | |

~118 | C≡N (Nitrile) |

Mass Spectrometry

m/z	Assignment
205.06	[M] ⁺ (Molecular Ion)
178.06	[M - HCN] ⁺

UV-Visible (UV-Vis) Spectroscopy (in Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Assignment
~230	~30,000	$\pi \rightarrow \pi^*$ transition
~270	~25,000	$\pi \rightarrow \pi^*$ transition
~320	~5,000	n $\rightarrow \pi^*$ transition

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for **1,10-Phenanthroline-2-carbonitrile**.

Infrared (IR) Spectroscopy

Methodology:

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe.
 - For ^1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry

Methodology:

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy

Methodology:

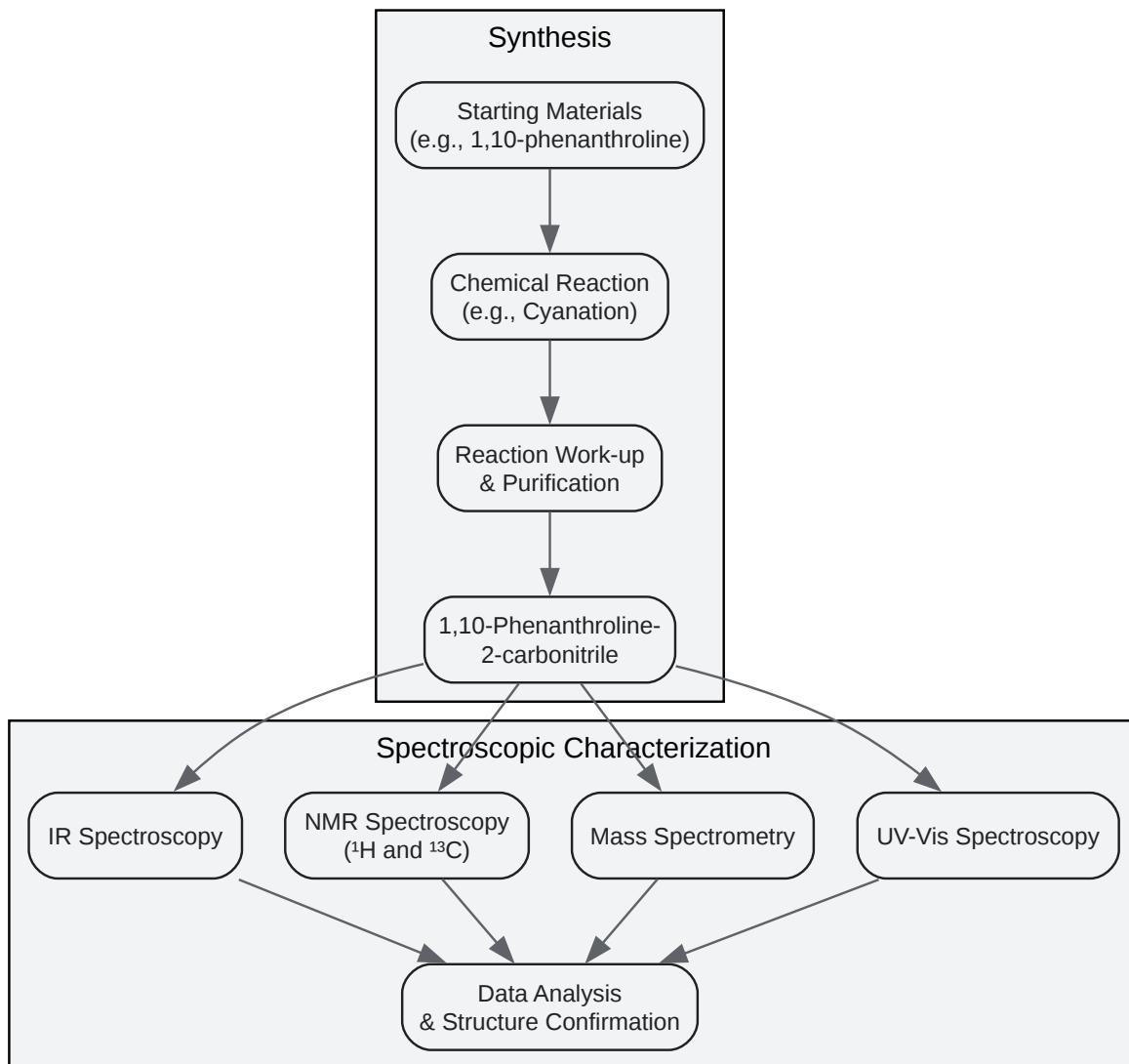
- Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that results

in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a blank. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The spectrum of the blank is automatically subtracted from the sample spectrum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted 1,10-phenanthroline derivative like **1,10-Phenanthroline-2-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,10-Phenanthroline-2-carbonitrile | C13H7N3 | CID 680341 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,10-Phenanthroline-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170472#1-10-phenanthroline-2-carbonitrile-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com